molecular formula C14H13NOS B14889225 N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B14889225
M. Wt: 243.33 g/mol
InChI Key: ZDAAIRJNQXMTSO-UHFFFAOYSA-N
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Description

N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the phenyl group and the carboxamide functionality adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Cyclization: The cyclopentane ring is formed through intramolecular cyclization reactions, often facilitated by strong acids or bases.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and carboxamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Lacks the phenyl and carboxamide groups, resulting in different chemical properties and biological activities.

    4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide: Contains an additional benzene ring, which may alter its reactivity and applications.

Uniqueness

N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to the combination of the phenyl group and the carboxamide functionality, which enhances its chemical versatility and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

InChI

InChI=1S/C14H13NOS/c16-14(15-11-6-2-1-3-7-11)13-9-10-5-4-8-12(10)17-13/h1-3,6-7,9H,4-5,8H2,(H,15,16)

InChI Key

ZDAAIRJNQXMTSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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